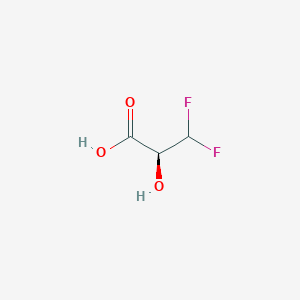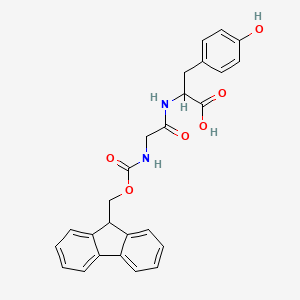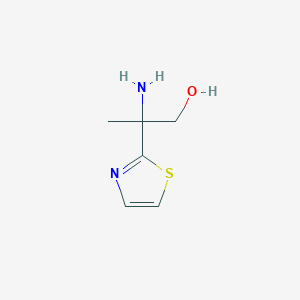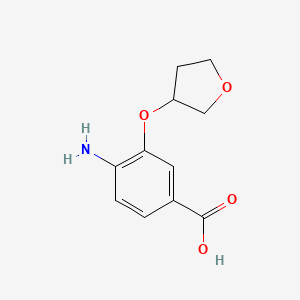
2-Amino-3-methylbut-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methylbut-3-en-1-ol is an organic compound with the molecular formula C5H11NO It is a derivative of butenol and contains both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-methylbut-3-en-1-ol can be synthesized through several methods. One common method involves the reaction between isobutene (2-methylpropene) and formaldehyde. This reaction produces isoprenol, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The reaction between isobutene and formaldehyde is catalyzed by species that can form an allyl complex without excessive hydrogenation of the substrate, such as poisoned palladium catalysts .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: These reactions often involve reagents such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Amino-3-methylbut-3-en-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3-methylbut-3-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it can interact with enzymes involved in metabolic pathways, leading to various biochemical effects. The exact mechanism depends on the specific application and context .
Comparison with Similar Compounds
2-Amino-3-methylbut-3-en-1-ol can be compared with similar compounds such as:
Isoprenol (3-Methylbut-3-en-1-ol): Both compounds share a similar structure but differ in functional groups.
Prenol (3-Methylbut-2-en-1-ol): This compound is an isomer of isoprenol and has different industrial applications.
3-Methyl-2-buten-1-ol: Another similar compound used in various chemical reactions and industrial processes.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for scientific research and industrial applications.
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
2-amino-3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C5H11NO/c1-4(2)5(6)3-7/h5,7H,1,3,6H2,2H3 |
InChI Key |
YYNOUQKSZNAOTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




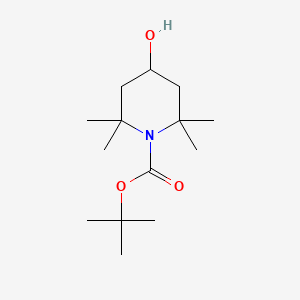
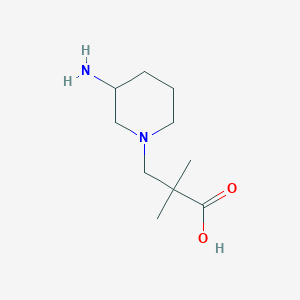
![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
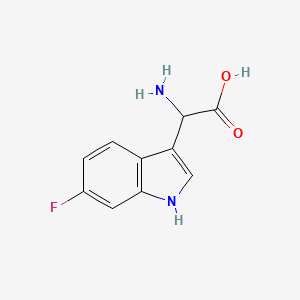
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
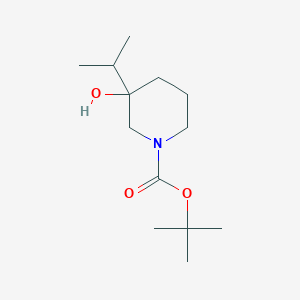
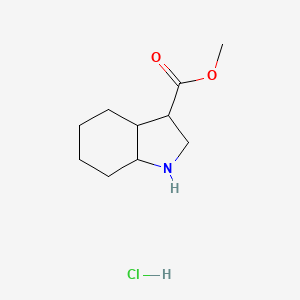
![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B13549359.png)
